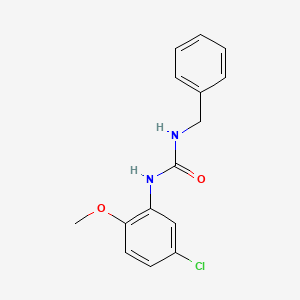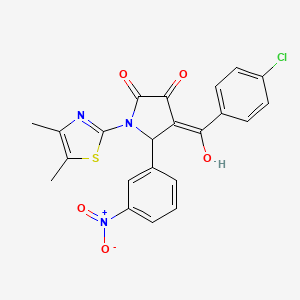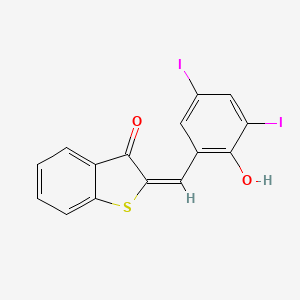![molecular formula C20H22N4O3 B5461143 1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5461143.png)
1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1,3-dimethyl-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two pyridine rings attached to it through an ethyl linker .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and pyridine rings. Both of these structures are aromatic and have lone pairs of electrons on the nitrogen atoms that can participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The nitrogen atoms might make it a base, capable of accepting protons .Mechanism of Action
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s being used as a drug, its mechanism would depend on the biological target. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5,5-bis(2-pyridin-2-ylethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-23-17(25)20(18(26)24(2)19(23)27,11-9-15-7-3-5-13-21-15)12-10-16-8-4-6-14-22-16/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYFEAHPDBECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)
![(4R)-N,3-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5461089.png)

![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5461108.png)
![2,4-diethoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5461117.png)
![2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5461121.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B5461122.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)

![5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)

![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5461165.png)

